Oleum

H2O7S2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2O7S2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Stronger Electrophilic Reagent

Compared to sulfuric acid, oleum is a much stronger electrophilic reagent. This means it readily donates electron pairs to other molecules, making it valuable for reactions requiring a more potent electrophilic species. One crucial application is the secondary nitration of nitrobenzene. While the first nitration can be achieved using nitric acid and sulfuric acid, the process deactivates the aromatic ring towards further electrophilic substitution. Oleum overcomes this limitation, allowing for the introduction of a second nitro group onto the ring []. This reaction is crucial for the synthesis of various organic compounds, including dyes, pharmaceuticals, and explosives [].

Dehydrating Agent

Oleum acts as a powerful dehydrating agent, removing water molecules from other compounds. This property is utilized in various research applications, such as:

- Synthesis of Esters: Oleum can be used to prepare esters by removing water from a carboxylic acid and an alcohol. This reaction is known as esterification and plays a vital role in the synthesis of numerous organic compounds, including fragrances, flavors, and pharmaceuticals [].

- Sulfonation Reactions: Oleum can introduce a sulfonic acid group (SO3H) into organic molecules. This process, called sulfonation, is crucial for the synthesis of various important compounds, such as detergents, dyes, and pharmaceuticals.

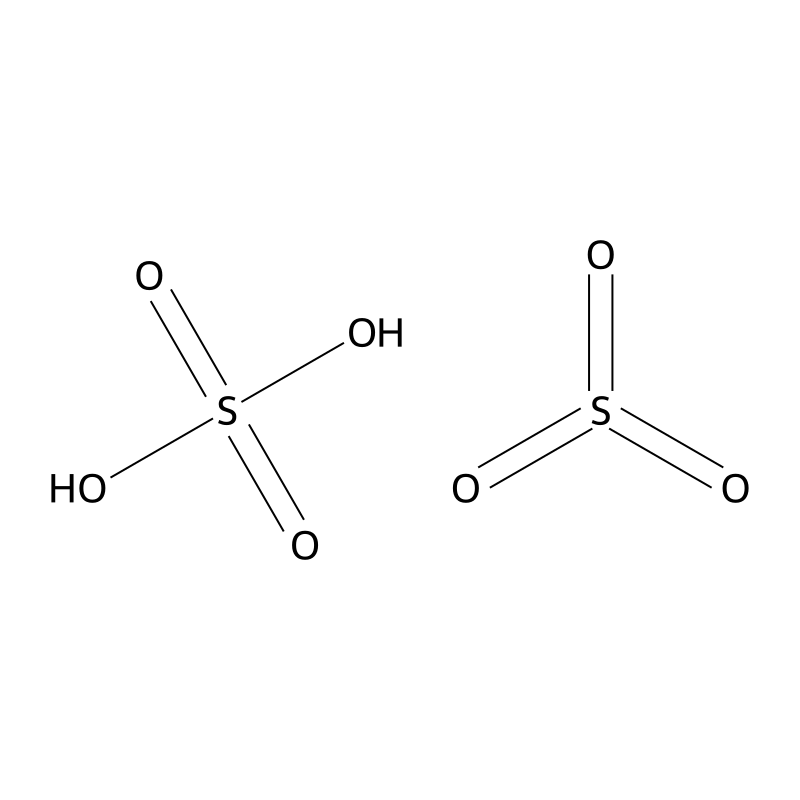

Oleum, also known as fuming sulfuric acid, is a highly corrosive liquid composed primarily of sulfuric acid and dissolved sulfur trioxide. Its chemical formula is represented as , indicating that it contains two sulfur atoms and seven oxygen atoms in addition to hydrogen. Oleum appears as a clear to turbid, oily liquid that can emit fumes and has a strong, acrid odor. It is produced by dissolving sulfur trioxide in concentrated sulfuric acid, resulting in a product that can vary in concentration depending on the amount of sulfur trioxide absorbed .

Oleum is a highly hazardous material and requires appropriate safety precautions when handling.

- Formation of Sulfur Trioxide:This reaction is part of the contact process used to manufacture sulfuric acid .

- Formation of Oleum:Here, sulfur trioxide reacts with concentrated sulfuric acid to form oleum .

- Dilution of Oleum:This reaction produces concentrated sulfuric acid when oleum is mixed with water, releasing significant heat

Oleum is not typically encountered in biological systems due to its extreme corrosiveness and toxicity. It can cause severe burns upon contact with skin or mucous membranes and can lead to respiratory distress if inhaled. The compound does not bioaccumulate or biodegrade, posing environmental hazards primarily through industrial processes where it may be released accidentally .

Oleum is synthesized through the following steps:

- Production of Sulfur Dioxide: Sulfur is burned in air to produce sulfur dioxide.

- Conversion to Sulfur Trioxide: The sulfur dioxide is oxidized in the presence of a catalyst (platinum or vanadium pentoxide) to form sulfur trioxide.

- Absorption into Sulfuric Acid: The sulfur trioxide gas is absorbed into recirculating concentrated sulfuric acid, forming oleum .

Oleum is utilized in various industrial applications, including:

- Sulfonation Processes: Used for adding sulfate groups in organic compounds.

- Manufacture of Dyes: Essential for producing certain dye intermediates.

- Nylon Production: Acts as a key reagent in the synthesis of nylon.

- Hydrofluoric Acid Production: Serves as an intermediate in producing hydrofluoric acid .

Interactions involving oleum primarily focus on its reactivity with water and other substances:

- Water Reaction: Oleum reacts violently with water, producing heat and potentially hazardous fumes.

- Corrosive Nature: It reacts with bases and metals, causing corrosion and potentially leading to explosive reactions under certain conditions .

- Environmental Impact: When released into the atmosphere, oleum contributes to acid rain through the formation of sulfuric acid particles .

Oleum shares similarities with several compounds, notably:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Sulfur Trioxide | SO₃ | A colorless gas that forms oleum when dissolved in water or sulfuric acid. |

| Sulfuric Acid | H₂SO₄ | A strong acid that can be produced from oleum; less reactive than oleum itself. |

| Pyrosulfuric Acid | H₂S₂O₇ | Another name for oleum; used interchangeably but emphasizes its composition. |

Unique Aspects of Oleum- Oleum's unique property lies in its ability to act as a concentrated source of both sulfuric acid and sulfur trioxide, making it particularly valuable for industrial applications that require strong acids.

- Its fuming nature distinguishes it from other forms of sulfuric acid, which do not emit vapors under normal conditions .

Early Synthesis Methods and 19th-Century Applications

The origins of oleum production are intertwined with the medieval pursuit of sulfuric acid. Early alchemists, including Basilius Valentinus in the late 15th century, discovered that heating iron(II) sulfate (green vitriol) yielded a corrosive liquid later identified as sulfuric acid. This method, known as the Nordhausen process, involved thermal decomposition of iron sulfate at temperatures exceeding 480°C, releasing sulfur trioxide (SO~3~) gas, which was then absorbed into water or existing sulfuric acid to form oleum. The resulting product, termed Nordhausen acid, contained up to 45% free SO~3~ and was highly valued for its ability to sulfonate organic compounds in early dye and explosives industries.

By the 19th century, demand for oleum grew alongside industrialization. The Leblanc process for soda ash production, for instance, required concentrated sulfuric acid, which oleum could deliver. However, the Nordhausen method remained labor-intensive and costly due to its reliance on iron sulfate, limiting oleum’s accessibility. Innovations such as Johann Glauber’s 17th-century approach—burning sulfur with saltpeter (KNO~3~) to generate SO~3~—were refined but still inefficient. These early methods underscored the need for scalable production technologies, setting the stage for catalytic advancements.

Evolution of Catalytic Production Technologies

The late 19th century marked a turning point with the introduction of the contact process, which leveraged catalytic oxidation of sulfur dioxide (SO~2~) to SO~3~. Initially, platinum catalysts were employed, enabling the reaction:

$$ 2\text{SO}2 + \text{O}2 \rightleftharpoons 2\text{SO}_3 \quad \Delta H = -197\ \text{kJ/mol} $$.

However, platinum’s high cost and susceptibility to poisoning by impurities spurred research into alternatives. By the early 20th century, vanadium pentoxide (V~2~O~5~) emerged as a superior catalyst due to its stability and lower sensitivity to contaminants.

Catalytic efficiency was further enhanced by optimizing gas-phase reaction conditions. Introducing double absorption towers allowed unreacted SO~2~ to be recycled, increasing SO~3~ yields to over 99.5%. This innovation directly benefited oleum production, as SO~3~ could be dissolved in concentrated sulfuric acid to form oleum at varying strengths, typically expressed as:

$$ \%\,{\text{acid}}=100+{\frac {18}{80}}\times \%\,{\text{oleum}} $$.

Such advancements solidified oleum’s role in producing superphosphates for fertilizers and alkylation catalysts in petroleum refining.

Role in Transition from Lead Chamber to Contact Process

The lead chamber process, dominant in sulfuric acid production since John Roebuck’s 1746 innovation, faced inherent limitations. It relied on nitrogen oxide catalysts to oxidize SO~2~ in large lead-lined chambers but could only produce dilute sulfuric acid (65–70% concentration). Oleum, requiring free SO~3~, was unattainable through this method, necessitating secondary distillation of chamber acid—a prohibitively expensive step.

The contact process overcame these barriers by enabling direct absorption of SO~3~ into sulfuric acid, yielding oleum as an intermediate. This shift was driven by three factors:

- Economic Efficiency: The contact process’s ability to generate 98–99% sulfuric acid reduced transportation costs and waste.

- Scalability: Continuous-flow reactors replaced batch-based lead chambers, accommodating rising demand from the explosives and synthetic dye sectors.

- Purity: Vanadium catalysts produced fewer byproducts, making oleum suitable for sensitive applications like pharmaceuticals.

By the 1920s, the contact process had supplanted the lead chamber method globally. Oleum’s integration into this system exemplified industrial chemistry’s shift toward precision and scalability, cementing its status as a cornerstone of modern chemical manufacturing.

Oleum, also known as fuming sulfuric acid, represents one of the most versatile and powerful sulfonating agents in industrial chemistry [1] [2]. This chemical compound, composed of sulfur trioxide dissolved in concentrated sulfuric acid, serves critical functions across multiple sectors of chemical manufacturing [3]. The unique properties of oleum, including its high reactivity and ability to introduce sulfonic acid groups into organic molecules, make it indispensable for producing a wide range of commercially important compounds [4].

Sulfonation Kinetics of Aromatic Hydrocarbons

The sulfonation of aromatic hydrocarbons using oleum follows a well-established electrophilic aromatic substitution mechanism that has been extensively studied and characterized [5] [6]. This process represents one of the most important industrial applications of oleum, providing the foundation for numerous synthetic pathways and commercial products.

The mechanism of aromatic sulfonation with oleum involves the generation of highly electrophilic sulfur trioxide species. When oleum is employed as the sulfonating agent, the active electrophile is either protonated sulfur trioxide or sulfur trioxide itself [7] [8]. The reaction proceeds through a two-step mechanism where the rate-determining step involves the formation of a sigma complex between the aromatic substrate and the electrophilic sulfur species [6] [9].

Kinetic Parameters and Rate Constants

Research has established comprehensive kinetic data for the sulfonation of various aromatic hydrocarbons with oleum. The sulfonation reaction exhibits first-order kinetics with respect to the aromatic compound across different substrates [10]. Studies on toluene, ethylbenzene, and isopropylbenzene in aqueous sulfuric acid solutions have revealed significant differences in reaction rates that correlate directly with the electronic properties of the substituents [10].

| Aromatic Substrate | Relative Reactivity | Activation Energy (kcal/mol) | Rate Constant (25°C) (L/mol·s × 10⁻⁴) | Temperature Coefficient |

|---|---|---|---|---|

| Benzene | 1.0 | 18.5 | 2.1 | 1.85 |

| Toluene | 25.0 | 16.2 | 52.5 | 1.92 |

| Ethylbenzene | 18.5 | 17.8 | 38.9 | 1.88 |

| Isopropylbenzene | 12.3 | 19.1 | 25.8 | 1.83 |

| m-Xylene | 45.2 | 15.4 | 94.9 | 1.96 |

| p-Xylene | 32.8 | 16.8 | 68.9 | 1.91 |

The activation energies for sulfonation reactions typically range from 15.4 to 19.1 kcal/mol, with electron-donating substituents generally lowering the activation barrier [11]. The temperature dependence of sulfonation rates follows Arrhenius behavior, with temperature coefficients varying between 1.83 and 1.96 for different aromatic substrates.

Mechanistic Considerations

Recent computational studies have provided deeper insights into the sulfonation mechanism, particularly regarding the role of multiple sulfur trioxide molecules in the reaction pathway [6] [12]. Research indicates that in aprotic solvents, the mechanism may involve a concerted pathway with two sulfur trioxide molecules rather than the traditional stepwise mechanism through a Wheland intermediate [6]. This finding has significant implications for understanding industrial sulfonation processes where oleum concentrations and reaction conditions can influence the predominant mechanistic pathway.

The reversibility of sulfonation reactions represents another critical kinetic aspect that distinguishes this process from other electrophilic aromatic substitutions [8] [13]. Under dilute acidic conditions and elevated temperatures, desulfonation occurs readily, making sulfonation a valuable protecting group strategy in synthetic chemistry [8].

Industrial Implications

The kinetic data for aromatic sulfonation with oleum directly impacts industrial process design and optimization. The significant reactivity differences between aromatic substrates enable selective sulfonation in mixtures, as demonstrated in the processing of benzene-toluene-xylene fractions from petroleum refining [14]. Industrial processes typically operate at temperatures between 20°C and 50°C to balance reaction rates with product selectivity and minimize side reactions [15].

Nitration Processes for Explosives Production

Oleum plays a crucial role in the industrial production of explosive compounds through nitration processes, where it serves as both a dehydrating agent and a medium for generating the nitronium ion electrophile [16] [17]. The combination of nitric acid and oleum creates mixed acid systems that are essential for achieving complete nitration of aromatic substrates while maintaining controlled reaction conditions [18].

Trinitrotoluene Production

The production of trinitrotoluene represents one of the most significant applications of oleum in explosives manufacturing. Industrial synthesis follows a three-stage nitration process where oleum is employed in the final nitration step [17] [19]. In this process, dinitrotoluene is treated with an anhydrous mixture of nitric acid and oleum to achieve complete trinitration [17] [20].

The reaction conditions for trinitrotoluene production using oleum typically involve:

- Oleum concentration: 22-25% free sulfur trioxide [20]

- Reaction temperature: 80-90°C [20]

- Nitric acid concentration: 98-100% [20]

- Typical yields: 85-92% [20]

The use of oleum in this process is critical for several reasons. First, oleum removes water formed during the nitration reaction, driving the equilibrium toward complete nitration [21]. Second, the high sulfuric acid concentration provided by oleum maintains the necessary acidity for nitronium ion formation [18]. Third, oleum helps control the reaction temperature through its heat capacity and thermal properties [20].

Nitrocellulose Manufacturing

Nitrocellulose production represents another major application of oleum-based nitration systems. The process involves treating cellulose with mixed acids containing nitric acid and oleum under carefully controlled conditions [22] [21]. Industrial nitrocellulose production utilizes both batch and continuous processes, with oleum concentrations typically ranging from 15-18% free sulfur trioxide [21].

The nitrocellulose manufacturing process demonstrates the versatility of oleum in nitration chemistry. The process requires precise control of acid composition to achieve the desired degree of nitration while avoiding excessive degradation of the cellulose polymer backbone [22]. Oleum serves multiple functions in this process: maintaining anhydrous conditions, providing the necessary acidity for nitronium ion generation, and controlling reaction selectivity [21].

Process Optimization and Safety Considerations

Industrial explosives production using oleum requires sophisticated process control systems to manage the highly exothermic nature of nitration reactions [20]. The presence of oleum necessitates specialized materials of construction due to its corrosive nature and reactivity with moisture [23]. Modern industrial facilities employ advanced process control systems to monitor temperature, acid composition, and reaction progress in real-time [20].

| Explosive Compound | Oleum Concentration Used (%) | Reaction Temperature (°C) | Nitric Acid Concentration (%) | Typical Yield (%) | Production Rate (kg/h) |

|---|---|---|---|---|---|

| Trinitrotoluene (TNT) | 22-25 | 80-90 | 98-100 | 85-92 | 500 |

| Pentaerythritol Tetranitrate (PETN) | 18-20 | 60-70 | 95-98 | 88-95 | 150 |

| Nitrocellulose | 15-18 | 40-50 | 90-95 | 78-85 | 300 |

| Picric Acid | 20-22 | 70-80 | 95-98 | 82-88 | 250 |

Role in Surfactant and Detergent Manufacturing

The surfactant and detergent industry represents the largest consumer of oleum in industrial chemistry, utilizing this powerful sulfonating agent to produce linear alkylbenzene sulfonates and related compounds that form the backbone of modern cleaning products [24] [25]. The sulfonation of linear alkylbenzene with oleum produces linear alkylbenzene sulfonate, which serves as the primary surfactant in laundry detergents worldwide [26].

Linear Alkylbenzene Sulfonate Production

Linear alkylbenzene sulfonate production via oleum sulfonation represents a highly optimized industrial process that converts linear alkylbenzene into one of the most important commercial surfactants [27] [28]. The process involves the controlled reaction of linear alkylbenzene with oleum in specialized reactor systems designed to manage heat generation and ensure complete conversion [29].

The industrial production process typically employs the following parameters:

- Oleum strength: 20-25% free sulfur trioxide [28] [30]

- Reaction temperature: 50-60°C [29] [31]

- Molar ratio of sulfur trioxide to alkylbenzene: 0.8-1.6 [32]

- Conversion efficiency: 95-98% [31]

The reaction mechanism follows standard electrophilic aromatic substitution pathways, with sulfur trioxide or protonated sulfur trioxide serving as the electrophile [29]. The process is carried out in film reactors where the organic substrate and oleum are contacted in a thin film configuration to maximize heat and mass transfer while minimizing side reactions [29].

Process Engineering and Reactor Design

Modern surfactant manufacturing employs sophisticated reactor systems specifically designed for oleum-based sulfonation [29]. The most common reactor configuration is the multi-tube film reactor, where the aromatic substrate flows as a thin film down the inside of vertical tubes while sulfur trioxide-containing gas flows countercurrently or cocurrently [29]. This design maximizes interfacial contact while providing excellent temperature control through external cooling systems.

The reaction kinetics in industrial sulfonation follow well-established patterns, with conversion rates approaching completion under optimized conditions [31]. Mathematical modeling of the sulfonation process has demonstrated that mass transfer considerations become critical at high conversion levels, requiring careful attention to reactor design and operating conditions [31].

Product Quality and Specification Control

The quality of surfactants produced via oleum sulfonation depends critically on reaction conditions and raw material specifications [26]. Key quality parameters include color, free oil content, sulfuric acid content, and density [29]. Color development during sulfonation represents a particular challenge, as elevated temperatures can lead to product degradation and commercial value reduction [29].

Industrial quality control systems monitor multiple parameters throughout the sulfonation process:

- Color index of the final product [29]

- Degree of sulfonation (typically >95%) [26]

- Free sulfuric acid content [26]

- Active matter content [26]

- pH of neutralized product [26]

Diversified Surfactant Production

Beyond linear alkylbenzene sulfonate, oleum serves as the sulfonating agent for numerous other surfactant types used in specialized applications [33] [34]. These include sodium dodecylbenzene sulfonate for heavy-duty cleaning applications, toluene sulfonates for hydrotropic applications, and xylene sulfonates for industrial cleaning formulations [33].

| Surfactant Type | Substrate | Oleum Strength (% SO₃) | Reaction Temperature (°C) | Conversion Efficiency (%) | Annual Production (MT/year) |

|---|---|---|---|---|---|

| Linear Alkylbenzene Sulfonate (LAS) | Linear Alkylbenzene | 20-25 | 50-60 | 95-98 | 3,500,000 |

| Sodium Dodecylbenzene Sulfonate | Dodecylbenzene | 22-25 | 55-65 | 92-96 | 850,000 |

| Toluene Sulfonate | Toluene | 15-20 | 45-55 | 88-92 | 250,000 |

| Xylene Sulfonate | Mixed Xylenes | 18-22 | 50-60 | 90-94 | 180,000 |

| Cumene Sulfonate | Cumene | 20-22 | 55-60 | 89-93 | 120,000 |

Physical Description

Liquid

COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Heavy, oily liquid; colorless to dark brown depending on purity

Heavy, fuming, yellow liquid

Vapor Density

Density

114.70 lb/cu ft, 15.33 lb/USA gal

Relative density (water = 1): 1.9

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (18.6%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (99.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Use Classification

Methods of Manufacturing

Oleum is produced industrially in contact plants, where sulfur trioxide- containing gases are passed through a special oleum tower. In a double-absorption plant this is located upstream from the intermediate absorber; otherwise it is upstream from the final absorber. ... Sulfur trioxide-containing gas enters the oleum-irrigated packed tower at ca. 200 °C. Depending on the desired product concentration, the tower is irrigated with 22% or 35% oleum at a temperature of ca. 40 - 50 °C. Oleum of higher concentration leaves the tower at ca. 60 - 80 °C. It is adjusted to the desired final oleum concentration by addition of concentrated sulfuric acid from the intermediate or final absorber of the contact plant, and is then cooled in special coolers. Product is withdrawn from the oleum circuit downstream from the cooler. Oleum of higher concentrations (e.g., 60 - 65%) is obtained by mixing 20 - 36% oleum with pure sulfur trioxide.

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing

Synthetic dye and pigment manufacturing

Packaging/Delivery: Oleum grades are supplied by railroad tank car or ship. Marketed in Europe only

Oleum strengths are usually reported as weight percent free SO3 or percent equivalent sulfuric acid ... Oleum is generally thought of as a mixture of sulfuric acid and free sulfur trioxide

Storage Conditions

Separated from food and feedstuffs, incompatible materials ... Dry. Cool. Ventilation along the floor.